2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds and are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and a suitable hydrazine derivative. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours . The resulting product is then purified through recrystallization from ethanol to obtain the desired Schiff base in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and carbonyl compounds.
Substitution: The hydroxyl group in the naphthalene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce the corresponding amine and aldehyde.
Scientific Research Applications
2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid has several scientific research applications:
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid involves its ability to form stable complexes with metal ions. This chelation process can inhibit the activity of metal-dependent enzymes, leading to various biological effects. Additionally, the compound’s structure allows it to interact with cellular components, potentially disrupting cellular processes and leading to its observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
- **(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide
- **(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide
Uniqueness
2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid is unique due to its specific structural features, such as the presence of both hydroxyl and hydrazinylidene groups, which contribute to its distinct chemical reactivity and biological activities. Its ability to form stable metal complexes and exhibit various bioactivities sets it apart from other similar compounds.
Properties
CAS No. |
65307-18-8 |
---|---|
Molecular Formula |
C21H14N2O4 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C21H14N2O4/c24-16-10-9-12-5-1-4-8-15(12)19(16)22-23-20-17(25)11-13-6-2-3-7-14(13)18(20)21(26)27/h1-11,24-25H,(H,26,27) |
InChI Key |
PRSHALHWAZHNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.